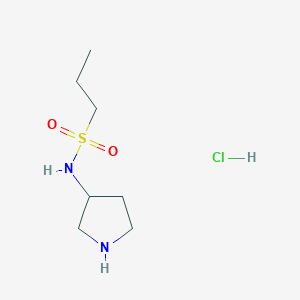

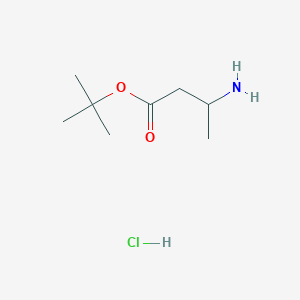

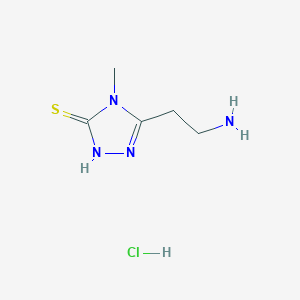

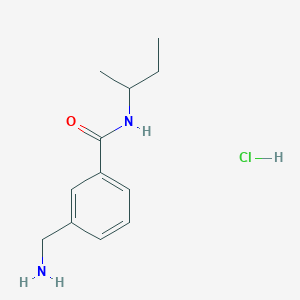

5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

概要

説明

Amines, such as the one you mentioned, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines often involves reactions like reductive amination, where a carbonyl group is converted to an amine via an intermediate imine . Another common method is the reaction of an organic halide with ammonia or an amine, known as nucleophilic substitution .Molecular Structure Analysis

Amines have a trigonal pyramidal shape around the nitrogen atom due to the presence of a lone pair of electrons. The nitrogen atom in amines is sp3 hybridized .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides .Physical And Chemical Properties Analysis

Amines generally have a strong, fishy odor. They can form hydrogen bonds, which gives them higher boiling points compared to hydrocarbons of similar molecular weight .科学的研究の応用

Corrosion Inhibition

Derivatives of 1,2,4-triazole have been studied as corrosion inhibitors for metals in harsh environments. For example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been demonstrated to significantly inhibit copper corrosion in a saline solution. It behaves as a mixed type inhibitor with a notable efficiency, suggesting its adsorption on the metal surface through the sulfur and nitrogen atoms (Chauhan et al., 2019).

Antimicrobial and Antitumor Activity

Some triazole derivatives have shown promise in antimicrobial and antitumor activity. The introduction of various substituents into the 1,2,4-triazole structure, such as benzylsulfanylethyl groups, has led to compounds with potential antitumor activities and effects on DNA methylation levels in tumor cells (Hovsepyan et al., 2018).

Spectral and Molecular Structure Analysis

Triazole compounds also play a role in the study of molecular structures. The crystal and molecular structure of 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol [AMT] has been analyzed, providing insights into the configurations and bonding patterns within such molecules, which can be critical for designing new materials or drugs (Sarala et al., 2006).

Biomacromolecule Modification

Research has explored the modification of biomacromolecules with triazole units for environmental and industrial applications. For instance, triazole-modified chitosan was synthesized and found to be an effective corrosion inhibitor for carbon steel in acidic solutions, highlighting its potential as an environmentally friendly option (Chauhan et al., 2019).

Theoretical and Computational Studies

Theoretical studies have provided valuable information on the properties and reactivities of triazole derivatives. For instance, computational analyses have explored the energetics, stability, and tautomerism of triazole compounds, offering predictions about their behaviors in various conditions (Srivastava et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as aebsf, are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases play crucial roles in various physiological processes, including digestion, immune response, and blood clotting.

Mode of Action

Aebsf, a similar compound, is known to covalently modify the hydroxyl of serine residues . This modification can inhibit the activity of the target proteases, thereby affecting the physiological processes they are involved in.

Result of Action

If it acts similarly to aebsf, it could potentially inhibit the activity of certain proteases, thereby affecting the physiological processes they are involved in .

特性

IUPAC Name |

3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S.ClH/c1-9-4(2-3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUDVBPDYVNKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)

![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)